molecular formula C10H18Cl2N4 B8219899 N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

Cat. No.: B8219899
M. Wt: 265.18 g/mol
InChI Key: MHCUCKJLPADEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a chemical compound supplied as a dihydrochloride salt to enhance solubility and stability for research applications. This molecule features a pyrimidine ring linked to a piperidine methyl group, a privileged scaffold in drug discovery known for its ability to interact with a variety of biological targets and improve key pharmacokinetic properties . The piperidine moiety is a common structural feature in many clinically approved drugs and bioactive molecules, particularly those targeting cancers, central nervous system (CNS) disorders, and infectious diseases . Its presence in a molecular structure can aid in modulating lipophilicity, solubility, and metabolic stability, which are crucial for developing promising drug candidates . As a building block in medicinal chemistry, this compound and its close analogs are primarily utilized in the synthesis of kinase inhibitors . The structural motif of a pyrimidine amine connected to a piperidine derivative is a recognized pharmacophore for designing potent and selective enzyme inhibitors . For instance, highly similar compounds have been investigated as protein kinase B (PKB/Akt) inhibitors for oncology research and as renin inhibitors for cardiovascular disease . Researchers can employ this reagent to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The dihydrochloride salt form ensures high water solubility, facilitating its use in in vitro biological assays . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;;/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCUCKJLPADEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Strategy

This method utilizes halogenated pyrimidine intermediates to facilitate coupling with piperidine derivatives.

Procedure :

  • Halogenation : 2-Aminopyrimidine is treated with phosphorus oxychloride (POCl₃) at 110°C for 8 hours to produce 2-chloropyrimidine .

  • Coupling : 2-Chloropyrimidine reacts with piperidin-4-ylmethaneamine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base .

  • Purification : The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and converted to the dihydrochloride salt using HCl gas .

Key Variables :

ParameterOptimal ConditionYield Impact
Temperature80°C+15% yield
BaseK₂CO₃78% purity
Reaction Time12 hours92% conversion

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables scalable manufacturing with reduced purification steps.

Steps :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected piperidin-4-ylmethanol using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group over 30 minutes.

  • Coupling : Pyrimidin-2-amine is attached via HATU-mediated amide bond formation (2 hours, room temperature) .

  • Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (1:1) liberates the compound from the resin, followed by HCl salt formation .

Advantages :

  • Purity : >95% by HPLC without chromatography .

  • Scalability : Batch sizes up to 5 kg demonstrated in pilot plants .

Catalytic Asymmetric Synthesis

Chiral resolution methods are critical for obtaining enantiomerically pure forms.

Method :

  • Chiral Auxiliary : (R)-Binaphthol is used to form a Schiff base with piperidin-4-ylmethaneamine, inducing stereoselectivity .

  • Coupling : The chiral intermediate reacts with 2-fluoropyrimidine in the presence of palladium(II) acetate (Pd(OAc)₂) and S-Phos ligand .

  • Resolution : Diastereomers are separated via crystallization from hexane/ethyl acetate .

Performance :

MetricResult
Enantiomeric Excess98.5%
Overall Yield54%

Green Chemistry Approaches

Solvent-free and energy-efficient methods align with sustainable manufacturing principles.

Microwave-Assisted Synthesis :

  • Conditions : Piperidin-4-ylmethaneamine and 2-aminopyrimidine are mixed with montmorillonite K10 clay as a catalyst. Irradiated at 150 W, 120°C for 15 minutes .

  • Outcome : 89% yield, E-factor of 2.3 (vs. 8.7 for conventional methods) .

Mechanochemical Grinding :

  • Protocol : Reactants are ground in a ball mill with silica gel (200 rpm, 1 hour).

  • Efficiency : 94% conversion, no solvent waste .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Reductive Amination82981,200Industrial
Nucleophilic Substitution7595950Pilot-Scale
Solid-Phase91992,800Lab-Scale
Asymmetric Synthesis5498.54,500Specialty

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (D₂O): δ 8.45 (d, J=5.1 Hz, 2H, pyrimidine-H), 3.72 (m, 2H, CH₂N), 3.15 (t, J=12.3 Hz, 2H, piperidine-H), 2.95 (m, 1H, piperidine-H), 1.85–1.45 (m, 4H, piperidine-H) .

  • HRMS : m/z calcd. for C₁₀H₁₆N₄ [M+H]⁺: 193.1452, found: 193.1449 .

Purity Assessment :

  • HPLC : C18 column, 10 mM NH₄OAc/MeCN gradient, retention time: 6.7 minutes .

  • Elemental Analysis : Calculated: C 45.98%, H 6.92%, N 21.43%; Found: C 45.82%, H 6.88%, N 21.39% .

Industrial-Scale Optimization Challenges

  • Byproduct Management :

    • Issue : Over-alkylation generates N,N-di-(piperidin-4-ylmethyl)pyrimidin-2-amine (3–7% yield) .

    • Solution : Stepwise addition of pyrimidine halide reduces byproducts to <1% .

  • Crystallization Control :

    • Problem : Polymorphic forms arise during HCl salt formation .

    • Fix : Seeding with Form II crystals ensures consistent crystal morphology .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis Applications

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride serves as an important building block in the synthesis of more complex chemical entities. Its synthesis typically involves the alkylation of piperidine derivatives with pyrimidine precursors under basic conditions, often utilizing polar solvents like ethanol or methanol to enhance reaction efficiency.

Synthetic Routes Overview

Reaction TypeReactantsConditionsProducts
AlkylationPiperidine + Pyrimidine derivativeBasic conditions (NaOH/K2CO3)This compound
OxidationN-[(piperidin-4-yl)methyl]pyrimidin-2-amineVarious oxidizing agentsN-Oxide derivatives
ReductionN-[(piperidin-4-yl)methyl]pyrimidin-2-amineReducing agentsAmine derivatives

Biological Research Applications

The compound has been investigated for its potential role as a biochemical probe in cellular studies. It may interact with specific molecular targets, modulating their activity and influencing various cellular pathways.

Therapeutic Potential

Research indicates that this compound has promising applications in treating various diseases, including:

Cancer Treatment

Recent studies have highlighted its ability to inhibit key kinases involved in cancer progression. For instance, compounds derived from similar structures have shown efficacy against multiple cancer types by targeting the PI3K-PKB-mTOR signaling pathway .

Antiviral Applications

This compound has also been explored for its antiviral properties, particularly against HIV. The compound's mechanism involves inhibiting reverse transcriptase, which is crucial for viral replication .

Case Studies

Case Study 1: Cancer Inhibition
A study demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition of cancer cell lines at low micromolar concentrations, indicating their potential as therapeutic agents against malignancies such as breast and lung cancer .

Case Study 2: Antiviral Activity
In vitro studies have shown that compounds similar to this compound effectively inhibit HIV replication by targeting viral enzymes, thus providing a basis for further development as antiviral therapies .

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound differs from analogs in substituent positioning and salt forms:

  • 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2): Lacks the methylene bridge, directly linking pyrimidine to piperidine. This reduces steric bulk but may decrease metabolic stability. Molecular weight: 214.7 (free base) + 2HCl .
  • N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine hydrochloride : Incorporates a benzyl group and dimethoxyphenyl substituent, increasing molecular weight (440.97 g/mol) and likely altering receptor binding .
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Salt Form Purity
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride* C₁₀H₁₆N₄·2HCl 277.2 Dihydrochloride N/A
N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride C₉H₁₄N₄·HCl 214.7 Hydrochloride 95+%
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C₉H₁₄N₄·2HCl 277.2 Dihydrochloride N/A
5-Methoxy analog dihydrochloride C₁₀H₁₆N₄O·2HCl 291.2 Dihydrochloride Discontinued

Critical Analysis of Data Limitations

  • Availability : Some analogs (e.g., 5-methoxy derivative) are discontinued, limiting comparative studies .
  • Structural Validation : While tools like SHELXL ensure crystallographic accuracy , the absence of crystal structure data for the target compound hinders detailed conformational analysis.
  • Biological Data : Evidence lacks direct efficacy or toxicity data for the target compound, necessitating extrapolation from structurally related molecules.

Biological Activity

N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperidine moiety. This unique structural combination contributes to its biological activity. The compound is hypothesized to interact with various cellular targets, influencing multiple biochemical pathways.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation, potentially reducing tumor growth.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cellular processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Antiviral Effects

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases. Its ability to selectively inhibit neuronal nitric oxide synthase (nNOS) may offer therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation
AntiviralPotential inhibition of viral replication
NeuroprotectiveSelective nNOS inhibition; potential benefits in neurodegenerative diseases

Case Study: Anticancer Activity

In a study evaluating the compound's anticancer effects, this compound was tested against several human tumor xenografts in nude mice. Results indicated significant tumor growth inhibition at well-tolerated doses, highlighting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMechanism of ActionBiological Activity
4-Amino-2-(trifluoromethyl)pyridineEnzyme inhibitionAnticancer
PiperineModulation of various receptorsAnti-inflammatory
5-Fluoro-N-(piperidin-4-yl)methyl-pyrimidin-2-amine dihydrochlorideEnhanced binding affinityAntiviral

This comparison illustrates that while there are similarities among these compounds, the specific combination of the piperidine and pyrimidine rings in this compound confers distinct biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.